Boc-DAP(Z)-Aeg-OH

Vue d'ensemble

Description

Boc-DAP(Z)-Aeg-OH, also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (dicyclohexylammonium) salt, is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, protected by a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group. This compound is significant in the field of organic chemistry due to its role in the synthesis of peptides and other complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-DAP(Z)-Aeg-OH typically involves the protection of diaminopropionic acid with Boc and Z groups. The process begins with the reaction of diaminopropionic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the use of enamel reaction kettles equipped with heating and cooling systems, as well as continuous stirring to maintain uniform reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-DAP(Z)-Aeg-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc and Z protecting groups under acidic or basic conditions.

Substitution Reactions: Introduction of various functional groups at the amino positions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation for Z removal.

Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Major Products Formed

The major products formed from these reactions include deprotected diaminopropionic acid derivatives, substituted amino acids, and peptides with specific sequences .

Applications De Recherche Scientifique

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS) : Boc-DAP(Z)-Aeg-OH is frequently employed in SPPS due to its ability to facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups. Its use allows for the efficient assembly of complex peptide sequences, which are crucial for various biological studies and therapeutic applications .

- Cyclic Peptides : The compound can also be used to synthesize cyclic peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts. This is particularly relevant in drug design where cyclic structures can improve binding affinity to target receptors .

Drug Development

- Anticancer Agents : Research has indicated that peptides synthesized using this compound can function as Smac mimetics, which are designed to inhibit IAP (inhibitor of apoptosis) proteins, thereby promoting apoptosis in cancer cells. This application is critical in developing novel anticancer therapies .

- Targeted Drug Delivery : The incorporation of this compound into drug delivery systems allows for the design of conjugates that can selectively deliver therapeutic agents to specific tissues or cells, enhancing the efficacy and reducing side effects of treatments .

Case Study: Anticancer Peptides

In a study exploring the efficacy of Smac mimetics synthesized from this compound derivatives, researchers demonstrated significant apoptosis induction in various cancer cell lines. The study highlighted the potential of these peptides as novel therapeutic agents against resistant cancer types .

Case Study: Cyclic Peptide Synthesis

Another investigation focused on the synthesis of cyclic peptides using this compound as a key building block. The resulting cyclic peptides exhibited improved binding properties to target proteins involved in cellular signaling pathways, suggesting their utility in modulating biological functions and disease processes .

Mécanisme D'action

The mechanism of action of Boc-DAP(Z)-Aeg-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Z groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of specific peptide sequences .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-DAP-OH: Another Boc-protected diaminopropionic acid derivative.

Fmoc-DAP(Z)-OH: A similar compound with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Boc-DAP(Fmoc)-OH: A compound with both Boc and Fmoc protecting groups

Uniqueness

Boc-DAP(Z)-Aeg-OH is unique due to its dual protection with Boc and Z groups, which provides enhanced stability and selectivity during peptide synthesis. This dual protection allows for more precise control over the synthesis process, making it a valuable tool in the production of complex peptides and proteins .

Activité Biologique

Boc-DAP(Z)-Aeg-OH, or (S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid, is a non-canonical amino acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological implications, and relevant case studies that highlight its applications in biomedical research.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₆ |

| Molecular Weight | 338.356 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 546.2 ± 50.0 °C at 760 mmHg |

| Flash Point | 284.1 ± 30.1 °C |

The compound's structure features a benzyloxycarbonyl group and a Boc (tert-butoxycarbonyl) protecting group, which are essential for its stability and reactivity in biological systems .

This compound is recognized for its role as a building block in the synthesis of peptides and proteins that exhibit various biological activities. The incorporation of non-canonical amino acids like this compound can enhance the stability, solubility, and bioactivity of peptides .

Research indicates that amino acid derivatives can influence physiological processes such as hormone secretion and muscle recovery during exercise, suggesting potential applications in sports nutrition and therapeutic interventions .

Case Studies

- Peptide Synthesis and Activity : A study demonstrated that peptides synthesized using this compound exhibited improved binding affinities to target proteins compared to their canonical counterparts. This enhanced interaction is attributed to the steric and electronic properties imparted by the non-canonical structure .

- Neuroprotective Properties : Research has explored the neuroprotective effects of amino acid derivatives, including this compound, against neurodegenerative conditions. The compound was shown to modulate neurotransmitter release, indicating its potential as a therapeutic agent in neurodegenerative diseases .

- Ergogenic Effects : Another study highlighted the ergogenic properties of amino acid derivatives like this compound, which were found to improve physical performance metrics in athletes by enhancing energy metabolism and reducing exercise-induced muscle damage .

Propriétés

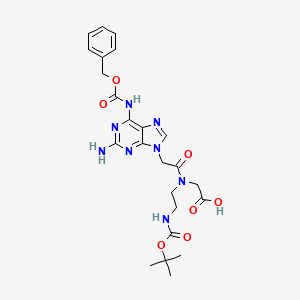

IUPAC Name |

2-[[2-[2-amino-6-(phenylmethoxycarbonylamino)purin-9-yl]acetyl]-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O7/c1-24(2,3)39-22(36)26-9-10-31(12-17(34)35)16(33)11-32-14-27-18-19(28-21(25)30-20(18)32)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,26,36)(H,34,35)(H3,25,28,29,30,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGQSRLUXIVDFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C(N=C(N=C21)N)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.